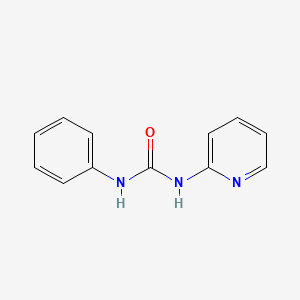

N-Phenyl-N'-(2-pyridinyl)urea

Description

Contextualization within the Landscape of Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea derivatives have long been recognized as "privileged structures" in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. vulcanchem.comontosight.ai This fundamental interaction underpins the wide range of pharmacological activities exhibited by these compounds. The core urea moiety, with its carbonyl group acting as a hydrogen bond acceptor and the two NH groups as donors, provides a rigid and predictable framework for molecular design.

Academic Significance and Interdisciplinary Research Opportunities

The academic significance of N-Phenyl-N'-(2-pyridinyl)urea and its derivatives stems from their demonstrated potential across various scientific disciplines. The structural motif has been a focal point in the design and synthesis of compounds with significant biological activities.

In the realm of medicinal chemistry , derivatives of this compound have shown considerable promise as anticancer agents. Research has demonstrated that these compounds can act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. vulcanchem.com For instance, certain diaryl urea derivatives have been investigated as potential inhibitors of BRAF, a kinase implicated in several cancers. nih.gov The ability of the urea backbone to form key hydrogen bond interactions within the ATP-binding pocket of kinases is a critical aspect of their mechanism of action. mdpi.com

The following table summarizes the antiproliferative activity of some N-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, highlighting their potential as anticancer agents. nih.gov

| Compound | Substituent (Aryl) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 7a | Phenyl | >40 | >40 | >40 |

| 7f | 4-Fluorophenyl | 10.32 ± 1.03 | 12.01 ± 0.88 | 15.63 ± 1.12 |

| 7u | 4-Chlorophenyl | 2.39 ± 0.10 | 3.90 ± 0.33 | 5.41 ± 0.45 |

| Sorafenib (Control) | - | 2.12 ± 0.18 | 2.25 ± 0.71 | 3.97 ± 0.56 |

Furthermore, the N-phenyl-N'-pyridinylurea scaffold has been explored for the development of anticonvulsant agents . Structure-activity relationship studies have revealed that specific substitution patterns on the phenyl ring can lead to potent anticonvulsant activity, with some compounds showing efficacy in preclinical models of epilepsy. researchgate.netnih.gov

The versatility of this chemical structure also opens doors for interdisciplinary research . In materials science , for example, the hydrogen-bonding capabilities of urea derivatives can be exploited to create self-assembling materials and supramolecular structures. The synthesis of various derivatives also provides a platform for studying fundamental chemical principles, including reaction mechanisms and structure-property relationships. researchgate.net

Scope and Objectives of Current Research Perspectives

Current research on this compound and its analogues is largely driven by the pursuit of more effective and selective therapeutic agents. The primary objectives include:

Optimization of Anticancer Activity: A significant focus is on the rational design and synthesis of new derivatives with enhanced potency and selectivity against specific cancer cell lines. mdpi.com This involves modifying the substituents on both the phenyl and pyridinyl rings to improve interactions with target kinases and to overcome drug resistance. nih.gov Studies are also exploring the impact of these modifications on cell cycle progression and the induction of apoptosis in cancer cells. mdpi.com

Development of Novel Kinase Inhibitors: Researchers are actively investigating the potential of this compound derivatives as inhibitors of various kinases beyond those traditionally associated with cancer. This includes exploring their activity against kinases involved in inflammatory diseases and other pathological conditions. vulcanchem.com

Exploration of Other Therapeutic Areas: The structural features of this compound suggest its potential for development into other classes of therapeutic agents. For instance, its ability to interact with various biological targets makes it a candidate for screening against a wide range of diseases.

Elucidation of Structure-Activity Relationships (SAR): A key objective is to build a comprehensive understanding of how the chemical structure of these compounds relates to their biological activity. nih.gov This involves systematic modifications of the core scaffold and detailed biological evaluation to identify the key molecular features responsible for their therapeutic effects. This knowledge is crucial for the design of future drug candidates with improved properties.

The following table presents data on the antiproliferative activity of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, further illustrating the ongoing efforts to refine this chemical scaffold for anticancer applications. mdpi.com

| Compound | Substituent (Aryl) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 7a | Phenyl | 10.35 ± 2.01 | 12.33 ± 1.56 | 15.34 ± 1.32 |

| 7d | 4-Fluorophenyl | 5.32 ± 0.54 | 6.76 ± 0.34 | 8.98 ± 0.98 |

| 7i | 4-Chloro-3-(trifluoromethyl)phenyl | 1.53 ± 0.46 | 1.11 ± 0.34 | 1.98 ± 1.27 |

| Sorafenib (Control) | - | 2.12 ± 0.18 | 2.25 ± 0.71 | 3.97 ± 0.56 |

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-3-pyridin-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMIXRXCYIIUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177837 | |

| Record name | N-Phenyl-N'-(2-pyridinyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-17-5 | |

| Record name | N-Phenyl-N'-2-pyridinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-N'-(2-pyridinyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-(2-PYRIDYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-N'-2-PYRIDINYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3JU59YUY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanism Elucidation

Established Synthetic Pathways for N-Phenyl-N'-(2-pyridinyl)urea and its Derivatives

The construction of the urea (B33335) moiety in this compound can be achieved through several reliable methods, each with its own advantages and limitations.

Aminolysis Reactions for Urea Formation

Aminolysis, the reaction of an amine with a suitable carbonyl derivative, presents a direct route to urea formation. This can involve the displacement of a leaving group from a carbamate (B1207046) or a related precursor. For instance, phenyl carbamates can serve as intermediates for the preparation of N,N'-substituted ureas. The treatment of a phenyl carbamate with an amine in a solvent like dimethyl sulfoxide (B87167) at ambient temperature can generate the desired urea in high yield. google.com This method is advantageous as it often proceeds under neutral and mild conditions, avoiding the use of harsh reagents. google.com The reaction of carbamates with aluminum amide complexes also provides a pathway to bi-, tri-, and tetra-substituted ureas, circumventing the need for isocyanate intermediates. organic-chemistry.org

Another approach within aminolysis involves the direct conversion of carbamates to ureas. For example, N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines can be directly converted into nonsymmetric ureas in the presence of a lanthanum triflate catalyst. organic-chemistry.org This method demonstrates the versatility of aminolysis in accommodating various protecting groups.

A tandem synthesis of unsymmetrical ureas like N-aryl-N′-pyridylurea can be achieved from aryl or pyridyl carboxamides and aminopyridines via a Hofmann rearrangement, which proceeds through an in-situ generated isocyanate that is then subjected to aminolysis. rsc.org

Strategies Involving Isocyanates and Amines

The reaction between an isocyanate and an amine is one of the most common and efficient methods for the synthesis of ureas, including this compound. researchgate.netcommonorganicchemistry.com This reaction is typically straightforward and proceeds by the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. ebrary.net The synthesis of this compound would thus involve the reaction of phenyl isocyanate with 2-aminopyridine (B139424).

Isocyanates themselves can be generated in situ to avoid handling these often hazardous reagents directly. Methods for in situ isocyanate generation include the Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the Lossen rearrangement of hydroxamic acids. organic-chemistry.orgthieme-connect.com For example, a one-pot synthesis of ureas can be achieved by transforming Boc-protected amines into isocyanates in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by reaction with another amine. organic-chemistry.org

The use of "masked isocyanates" provides another safe alternative. For example, N,N-dialkyl-N'-(pyridin-2-yl)ureas can act as precursors to pyridyl isocyanates. researchgate.net Similarly, acetoacetanilides can serve as masked reagents that liberate reactive isocyanates in situ upon heating, which can then react with various amines to form unsymmetrically substituted ureas in high yields. lnu.edu.cn

Interactive Data Table: Examples of Isocyanate-Based Urea Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| Phenyl isocyanate | 2-Aminopyridine | This compound | Direct and efficient reaction. |

| Aryl/Pyridyl carboxamide + PhI(OAc)2 | Aminopyridine | N-Aryl/Pyridyl-N'-pyridylurea | In situ isocyanate generation via Hofmann rearrangement. rsc.org |

| Boc-protected amine + 2-chloropyridine/Tf2O | Amine | Unsymmetrical urea | In situ isocyanate generation. organic-chemistry.org |

| Acetoacetanilide | Amine | N-Aryl urea | Use of a masked isocyanate. lnu.edu.cn |

Catalyzed Synthesis Approaches (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of ureas. These methods often utilize carbon monoxide as a C1 source and can proceed under relatively mild conditions. One such approach is the direct palladium-catalyzed oxidative carbonylation of amines. amazonaws.comresearchgate.net This reaction can be used to produce both symmetrical and unsymmetrical ureas.

For the synthesis of unsymmetrical ureas, a palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) can be employed in a one-pot reaction to generate an aryl isocyanate intermediate, which then reacts with an amine. organic-chemistry.org Another strategy involves the palladium-catalyzed carbonylation of urea derivatives with aryl iodides and bromides to afford N-benzoyl ureas. organic-chemistry.org The carbon monoxide for these reactions can be supplied from a precursor, avoiding the need for handling gaseous CO. organic-chemistry.org Palladium-catalyzed carbonylation of both aliphatic and aromatic azides in the presence of amines under a CO atmosphere also provides a route to functionalized unsymmetrical ureas. organic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Urea Synthesis

| Substrates | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Amines, CO, Oxidant | Palladium catalyst | Symmetrical/Unsymmetrical ureas | Direct oxidative carbonylation of amines. amazonaws.comresearchgate.net |

| Aryl chloride/triflate, NaOCN, Amine | Palladium catalyst | Unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas | One-pot synthesis via in situ isocyanate formation. organic-chemistry.org |

| Urea derivative, Aryl iodide/bromide, CO precursor | Palladium catalyst, Ligand | N-Benzoyl ureas | Use of a CO precursor for safer handling. organic-chemistry.org |

| Azide, Amine, CO | Pd/C | Unsymmetrical ureas | Utilizes azides as the nitrogen source. organic-chemistry.org |

Metal-Free and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of metal-free and sustainable synthetic methods. For the synthesis of this compound and its analogs, this includes avoiding toxic reagents like phosgene (B1210022) and minimizing waste. rsc.org

One such approach is the tandem synthesis of unsymmetrical ureas from carboxamides and aminopyridines using phenyliodine diacetate (PhI(OAc)2), which avoids the direct use of isocyanates or phosgene. rsc.org The reaction of (thio)isocyanates with amines "on-water" provides a facile and sustainable route to unsymmetrical (thio)ureas, with simple product isolation and the potential for recycling the aqueous effluent. organic-chemistry.org

Annulation Reactions for Fused Heterocycles with Pyridyl Ureas

Pyridyl ureas can serve as valuable synthons for the construction of fused heterocyclic systems. The urea functionality can participate in cyclization reactions to form new rings. For instance, N-aryl-N'-pyridyl ureas can undergo cyclocondensation to form fused heterocycles. researchgate.net This process can be part of a one-pot reaction sequence, starting from the formation of the pyridyl urea itself. researchgate.net

These annulation reactions are crucial for expanding the chemical space of pyridyl urea derivatives and accessing more complex molecular architectures with potential biological activities. The synthesis of various fused N-heterocycles often involves cascade reactions or tandem processes where the urea moiety plays a key role in the ring-forming step. rsc.orgscholaris.ca

Mechanistic Investigations of Urea Bond Formation

The formation of the urea bond in this compound typically proceeds through the nucleophilic attack of an amine on an isocyanate or a related electrophilic carbonyl species. The reaction between an isocyanate and an amine is generally considered to be a diffusion-controlled process. ebrary.net The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer, which can be intramolecular or facilitated by a solvent molecule, to yield the stable urea product.

When water reacts with an isocyanate, an unstable carbamic acid intermediate is formed, which then decomposes to an amine and carbon dioxide. ebrary.net The newly formed amine can then react with another molecule of isocyanate to form a urea. ebrary.net

In cases where isocyanates are generated in situ, such as through Hofmann or Curtius rearrangements, the subsequent reaction with an amine follows the same fundamental nucleophilic addition mechanism. organic-chemistry.orgrsc.org For metal-catalyzed carbonylation reactions, the mechanism is more complex and involves catalytic cycles with oxidative addition, CO insertion, and reductive elimination steps. In the palladium-catalyzed oxidative carbonylation of amines, the proposed mechanism often involves the formation of a palladium-carbamoyl intermediate.

Elucidation of Nucleophilic Addition Mechanisms

The formation of this compound proceeds through a nucleophilic addition mechanism. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbonyl carbon of phenyl isocyanate. This initial attack is the rate-determining step and leads to the formation of a tetrahedral intermediate. youtube.comnih.govyoutube.com

The general steps of the nucleophilic addition mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminopyridine attacks the electron-deficient carbonyl carbon of the phenyl isocyanate. youtube.com This forms a new carbon-nitrogen bond.

Formation of a Zwitterionic Intermediate: The initial attack results in a zwitterionic tetrahedral intermediate where the nitrogen from the aminopyridine bears a positive charge and the oxygen of the carbonyl group carries a negative charge.

Proton Transfer: A proton is then transferred from the positively charged nitrogen to the negatively charged oxygen. This can occur intramolecularly or be mediated by solvent molecules.

Formation of the Urea: The final step is the formation of the stable urea linkage, resulting in this compound.

The reactivity of the isocyanate is enhanced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which increases the electrophilicity of the carbonyl carbon. nih.gov Conversely, the nucleophilicity of the aminopyridine is crucial for the reaction to proceed efficiently.

Characterization of Isocyanate and Carbamate Intermediates

In many synthetic routes to this compound and its analogues, isocyanates are generated in situ to avoid handling these reactive and often toxic reagents directly. rsc.org The formation of these intermediates can be achieved through various methods, such as the Hofmann rearrangement of amides or the use of phosgene equivalents like triphosgene. rsc.orgmdpi.com

The presence of isocyanate intermediates can be confirmed through trapping experiments. For example, in the presence of alcohols, the isocyanate will be trapped as a stable carbamate, which can be isolated and characterized. nih.gov Spectroscopic techniques are also invaluable for identifying these transient species.

Infrared (IR) Spectroscopy: Isocyanates exhibit a strong, characteristic absorption band in the IR spectrum, typically in the region of 2250-2275 cm⁻¹. The disappearance of this peak and the appearance of peaks corresponding to the urea or carbamate functionality can be used to monitor the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct observation of the isocyanate by NMR can be challenging due to its high reactivity, the formation of carbamate intermediates can be readily monitored by ¹H and ¹³C NMR spectroscopy. researchgate.net

Carbamates themselves can serve as stable precursors to ureas. The reaction of a carbamate with an amine provides an alternative route to the desired urea derivative. nih.gov

| Intermediate | Spectroscopic Handle | Typical Wavenumber/Chemical Shift |

| Isocyanate | IR (N=C=O stretch) | 2250-2275 cm⁻¹ |

| Carbamate | IR (C=O stretch) | ~1700 cm⁻¹ |

| Carbamate | ¹³C NMR (C=O) | ~150-160 ppm |

Computational Characterization of Reaction Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the reaction mechanisms of urea formation. nih.govresearchgate.net These studies provide valuable insights into the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products.

For the reaction between phenyl isocyanate and 2-aminopyridine, DFT calculations can model the nucleophilic addition pathway. The calculations can identify the transition state corresponding to the initial nucleophilic attack of the amine on the isocyanate. Key parameters that can be determined from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This provides information about the reaction kinetics.

Transition State Geometry: The specific arrangement of atoms at the highest point on the reaction energy profile. This reveals the nature of the bond-forming and bond-breaking processes. researchgate.net

Vibrational Frequencies: Calculation of vibrational frequencies can confirm that the identified structure is a true transition state (characterized by one imaginary frequency) and can be used to calculate zero-point vibrational energies and thermal corrections to the enthalpy and free energy.

While specific DFT studies on the this compound formation are not abundant in the literature, studies on analogous systems, such as the aminolysis of phenyl N-phenylcarbamate, have shown that the reaction pathway involving an isocyanate intermediate is energetically favored over concerted or tetrahedral intermediate pathways. nih.gov

| Computational Method | Parameter | Significance |

| DFT (e.g., B3LYP) | Activation Energy | Predicts reaction rate |

| DFT | Transition State Geometry | Elucidates the mechanism of bond formation |

| DFT | Vibrational Frequencies | Confirms transition state and provides thermodynamic data |

Influence of Substituents on Reaction Kinetics and Thermodynamics

Influence of Substituents on the Phenyl Ring:

Electron-withdrawing groups (EWGs) on the phenyl ring of the phenyl isocyanate increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate.

Electron-donating groups (EDGs) on the phenyl ring decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.

Influence of Substituents on the Pyridinyl Ring:

Electron-donating groups on the 2-aminopyridine ring increase the nucleophilicity of the amino group, thereby increasing the reaction rate.

Electron-withdrawing groups on the 2-aminopyridine ring decrease the nucleophilicity of the amino group, leading to a slower reaction.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be influenced by substituents. These parameters can be determined from temperature-dependent kinetic studies (Arrhenius and Eyring plots). Generally, the formation of urea is an exothermic process. nih.gov

| Substituent Position | Substituent Type | Effect on Reaction Rate |

| Phenyl Ring (Isocyanate) | Electron-withdrawing | Increase |

| Phenyl Ring (Isocyanate) | Electron-donating | Decrease |

| Pyridinyl Ring (Amine) | Electron-donating | Increase |

| Pyridinyl Ring (Amine) | Electron-withdrawing | Decrease |

Advanced Derivatization Strategies

The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogues with diverse properties. Advanced derivatization strategies focus on modifying the parent molecule by introducing various substituents and functional groups.

Synthesis of N-Substituted Pyridinylurea Analogues

N-alkylation and N-arylation of the urea nitrogens can lead to a diverse library of compounds. The differential reactivity of the two nitrogen atoms in this compound allows for selective substitution under controlled conditions.

N-Alkylation: The introduction of alkyl groups can be achieved using standard alkylating agents such as alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation.

N-Arylation: Aryl groups can be introduced via cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to form the C-N bond.

The synthesis of these N-substituted analogues often involves a multi-step process where the desired N-substituted amine is first prepared and then reacted with the appropriate isocyanate. researchgate.net

| Reaction Type | Reagents | Purpose |

| N-Alkylation | Alkyl halide, Base | Introduce alkyl substituents |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Introduce aryl substituents |

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

A significant area of research involves the synthesis of this compound analogues bearing a wide variety of aromatic and heteroaromatic substituents. This is typically achieved by starting with a substituted aniline (B41778) or a substituted 2-aminopyridine.

Synthesis of Analogues with Substituted Phenyl Rings:

A vast number of analogues have been prepared by reacting various substituted phenyl isocyanates with 2-aminopyridine. These substituents can range from simple alkyl and alkoxy groups to halogens and nitro groups, allowing for a systematic investigation of structure-activity relationships. nih.gov

Synthesis of Analogues with Diverse Heteroaromatic Rings:

The pyridinyl moiety can be replaced with other heteroaromatic rings, or additional heterocyclic systems can be appended to the core structure. This has led to the synthesis of compounds containing:

Five-membered heterocycles: Such as furan, thiophene, and pyrrole. These are often introduced by using the corresponding heteroaryl amine in the reaction with phenyl isocyanate.

Other nitrogen-containing heterocycles: Including pyrazine, pyrimidine, and imidazole.

The synthesis of these complex molecules often requires multi-step synthetic sequences and the use of modern synthetic methodologies. researchgate.netresearchgate.net

| Heteroaromatic Moiety | Synthetic Approach |

| Furan | Reaction of 2-aminofuran with phenyl isocyanate |

| Thiophene | Reaction of 2-aminothiophene with phenyl isocyanate |

| Pyrrole | Reaction of 2-aminopyrrole with phenyl isocyanate |

| Pyrazine | Reaction of 2-aminopyrazine (B29847) with phenyl isocyanate |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interactional Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of N-Phenyl-N'-(2-pyridinyl)urea in solution. It provides detailed information on the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-Resolution 1H and 13C NMR Investigations

High-resolution 1D NMR spectroscopy, specifically ¹H and ¹³C NMR, is fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information about the protons in the molecule. The protons attached to the urea (B33335) nitrogen atoms (N-H) are typically observed as broad singlets in the downfield region of the spectrum, often between δ 8.5 and 10.5 ppm, with their exact chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons of the phenyl and pyridinyl rings appear in the range of δ 6.8 to 8.2 ppm. The specific multiplicity (singlet, doublet, triplet) and coupling constants (J-values) of these signals allow for the precise assignment of each proton based on its neighboring protons.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the urea group is characteristically found far downfield, typically in the range of δ 152-155 ppm. The aromatic carbons of the phenyl and pyridinyl rings resonate between δ 110 and 155 ppm. The exact chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data are illustrative and compiled from typical values for phenylurea and aminopyridine moieties. Exact shifts are dependent on solvent and experimental conditions.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | NH (Phenyl) | 9.5 - 10.5 | s (broad) |

| NH (Pyridinyl) | 8.8 - 9.8 | s (broad) | |

| Pyridinyl H-6 | 8.1 - 8.3 | d | |

| Phenyl H-2, H-6 | 7.4 - 7.6 | d | |

| Pyridinyl H-4 | 7.6 - 7.8 | t | |

| Phenyl H-3, H-5, H-4 | 6.9 - 7.4 | m | |

| Pyridinyl H-3, H-5 | 6.8 - 7.1 | m | |

| ¹³C | C=O (Urea) | 152 - 155 | - |

| Pyridinyl C-2 | 153 - 155 | - | |

| Pyridinyl C-6 | 147 - 149 | - | |

| Phenyl C-1 | 138 - 140 | - | |

| Aromatic C-H | 113 - 139 | - |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are employed to resolve signal overlap and establish definitive structural assignments and conformational preferences.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY spectra would show cross-peaks connecting adjacent protons within the phenyl ring (e.g., H-2/H-6 with H-3/H-5) and within the pyridinyl ring (e.g., H-3 with H-4, H-4 with H-5), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak for each C-H bond, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. NOESY can help determine the preferred orientation of the phenyl and pyridinyl rings relative to the urea backbone and can distinguish between different rotamers.

NMR Spectroscopic Titrations for Complexation Studies

¹H NMR spectroscopic titrations are a powerful method to study the non-covalent interactions of this compound, particularly its hydrogen-bonding capabilities. The urea moiety contains two N-H groups that can act as hydrogen bond donors, while the carbonyl oxygen and the pyridinyl nitrogen can act as acceptors.

In a typical titration experiment, the ¹H NMR spectrum of a solution of this compound is monitored upon the incremental addition of a guest molecule capable of hydrogen bonding (e.g., benzoates or naphthyridines). The formation of a hydrogen-bonded complex between the host (urea derivative) and the guest results in a change in the electronic environment of the protons involved in the interaction. This change is observed as a significant downfield shift in the resonance of the urea N-H protons. By plotting the change in chemical shift (Δδ) against the molar ratio of the guest, the stoichiometry and association constant (Kₐ) of the complex can be determined, providing quantitative insight into the strength of the intermolecular hydrogen bonds. wikipedia.orgrsc.org

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The spectrum is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The position and shape of these bands are sensitive to hydrogen bonding; in the solid state or concentrated solutions, these bands are often broader and shifted to lower wavenumbers compared to dilute solutions in non-polar solvents.

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the spectrum, appearing in the region of 1640-1690 cm⁻¹. This band, often referred to as the Amide I band, is a reliable indicator of the urea functionality.

N-H Bending / C-N Stretching (Amide II): A complex vibration involving N-H in-plane bending and C-N stretching, known as the Amide II band, is observed between 1510 and 1580 cm⁻¹.

Aromatic C=C and C-H Vibrations: The stretching vibrations of the C=C bonds within the phenyl and pyridinyl rings are found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Urea (N-H) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Phenyl & Pyridinyl (C-H) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Urea (C=O) | 1640 - 1690 | Strong |

| Aromatic C=C Stretch | Phenyl & Pyridinyl (C=C) | 1400 - 1600 | Medium-Strong |

| N-H Bend / C-N Stretch (Amide II) | Urea (N-H, C-N) | 1510 - 1580 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion, reveal characteristic fragmentation pathways. For this compound, CID of the [M+H]⁺ ion (m/z 214.1) leads to the cleavage of the C-N bonds of the urea linkage. Studies on isomeric phenyl pyridyl ureas have shown that this cleavage produces two primary, diagnostic fragment ions. wikipedia.orgslideshare.net

Cleavage of the Phenyl-NH bond: This fragmentation pathway can lead to the formation of a fragment corresponding to the phenyl isocyanate radical cation or related structures, often resulting in a signal around m/z 121 .

Cleavage of the Pyridinyl-NH bond: This pathway results in the formation of the protonated 2-aminopyridine (B139424) ion, which is observed as a prominent peak at m/z 95 .

The relative intensities of these fragment ions can be used to differentiate this compound from its meta- and para-pyridinyl isomers. wikipedia.orgslideshare.net

Table 3: Characteristic Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₂N₃O]⁺ | 214.1 | Protonated Molecular Ion |

| Fragment 1 | [C₇H₅NO]⁺• | 121.0 | Fragment related to Phenyl Isocyanate |

| Fragment 2 | [C₅H₇N₂]⁺ | 95.1 | Protonated 2-Aminopyridine |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the principal method for determining the exact spatial arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation and its orientation relative to its neighbors in the crystal lattice.

The analysis of urea derivatives by SCXRD reveals detailed information about their molecular geometry. The central urea moiety's planarity and the rotational angles of the appended aryl and pyridinyl rings are key structural features. For instance, the crystal structure of a closely related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, was determined to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The dihedral angle between the chlorophenyl group and the urea plane is 51.1°, while the dihedral angle between the tolyl and chlorophenyl groups is 28.6°. researchgate.net Such data are crucial for understanding the steric and electronic effects that influence the molecule's preferred conformation in the solid state.

The table below presents typical crystallographic data obtained from the SCXRD analysis of a representative diaryl urea derivative, 1-(2-chlorophenyl)-3-(p-tolyl)urea, which serves as an illustrative model. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃ClN₂O |

| Formula Weight | 260.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z (Molecules/unit cell) | 4 |

In many diaryl urea structures, a common supramolecular motif known as the "urea tape" or α-network is observed. researchgate.netacs.org This motif is characterized by a one-dimensional chain of molecules linked by bifurcated N-H···O hydrogen bonds. However, in diaryl ureas containing potent hydrogen bond acceptors in their aryl substituents, such as a pyridinyl nitrogen or a nitro group, this conventional urea tape motif can be disrupted. acs.org In these cases, the urea N-H donors may preferentially form hydrogen bonds with the substituent acceptor, leading to different packing arrangements. Weaker C-H···π and π-π stacking interactions between the aromatic rings further guide the assembly into layered or more complex three-dimensional networks.

Hydrogen bonding is the most critical intermolecular interaction governing the supramolecular assembly of this compound and its analogues. The urea group provides two N-H donor sites and one C=O acceptor site, while the 2-pyridinyl group introduces an additional strong hydrogen bond acceptor at the ring nitrogen atom.

The competition between the urea oxygen and the pyridinyl nitrogen as hydrogen bond acceptors is a defining feature of the crystal engineering of this class of compounds. In the absence of competing acceptors, diaryl ureas typically form the robust N-H···O=C tape synthon. However, the presence of the pyridinyl ring introduces the possibility of forming strong N-H···N(pyridyl) hydrogen bonds. acs.org The formation of one type of bond over the other depends on factors such as steric hindrance and the electronic nature of the substituents on the phenyl ring. The resulting hydrogen bonding network can consist of simple chains, sheets, or more intricate three-dimensional frameworks. In the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, for example, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains along the crystallographic c-axis. researchgate.net

The following table details the hydrogen bond geometry for the model compound 1-(2-chlorophenyl)-3-(p-tolyl)urea, illustrating the typical distances and angles for the N-H···O interactions that define its crystalline architecture. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H1···O1 | 0.86 | 2.174(2) | 3.003(2) | 149.95(17) |

| N2-H2A···O1 | 0.86 | 2.025(2) | 2.872(2) | 155.40(18) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-Phenyl-N'-(2-pyridinyl)urea, DFT methods are employed to predict a wide range of properties, from its stable geometric conformation to its chemical reactivity and spectroscopic signatures.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.com

The flexibility of the urea (B33335) bridge and the rotation around the C-N bonds connecting the phenyl and pyridinyl rings mean that this compound can exist in several conformations. By systematically rotating key dihedral angles and performing geometry optimizations, a conformational energy landscape can be mapped. This landscape reveals the relative energies of different conformers, identifying the global minimum (the most stable conformation) and other local minima, as well as the energy barriers for interconversion between them. The most stable conformation is generally found to be consistent with structures determined by X-ray diffraction for similar molecules. tandfonline.com

Table 1: Predicted Structural Parameters for a this compound Analog (Note: Data is illustrative, based on typical DFT calculations for similar aryl urea compounds.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O (urea) | 1.245 | N-C-N (urea) | 115.8 |

| C-N (urea-phenyl) | 1.401 | C-N-H (urea) | 121.5 |

| C-N (urea-pyridinyl) | 1.389 | C-N-C (phenyl) | 128.2 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich phenyl ring and the urea linkage, while the LUMO is often distributed over the electron-deficient pyridinyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

Table 2: Frontier Molecular Orbital Properties of a this compound Analog (Note: Data is illustrative, based on typical DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.58 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map typically shows the most negative potential located around the carbonyl oxygen atom of the urea group and the nitrogen atom of the pyridinyl ring. researchgate.net These sites are the primary centers for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms on the urea nitrogens exhibit the most positive potential, making them the most likely sites for nucleophilic attack or hydrogen bond donation.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Local reactivity is assessed using Fukui functions , which identify the most reactive atomic sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. cerist.dzacademicjournals.org For this compound, these calculations would likely confirm that the pyridinyl nitrogen and urea oxygen are susceptible to electrophilic attack, while specific carbon atoms on the rings might be prone to nucleophilic attack.

Table 3: Global Reactivity Descriptors for a this compound Analog (Note: Data is illustrative, based on typical DFT calculations.)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.915 |

| Chemical Hardness (η) | 2.335 |

| Electrophilicity Index (ω) | 3.284 |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT can predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and comparing them to a reference standard (like tetramethylsilane), a theoretical NMR spectrum can be generated. Predicted spectra for this compound would show distinct signals for the aromatic protons and carbons of the phenyl and pyridinyl rings, as well as for the urea group. The accuracy of these predictions is often high, with mean absolute errors typically below 0.2 ppm for ¹H shifts. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes (stretching, bending, etc.). nih.govajchem-a.com For this compound, the predicted IR spectrum would feature characteristic peaks for N-H stretching of the urea group (around 3300-3500 cm⁻¹), the C=O stretching (around 1650-1700 cm⁻¹), and various C-N and aromatic C-H and C=C vibrations. csic.es Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Quantum Chemical Investigations of Intermolecular Interactions

This compound possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and pyridinyl nitrogen), making it capable of forming strong intermolecular interactions. Quantum chemical methods can be used to study the structure and stability of dimers and larger clusters.

By optimizing the geometry of a dimer, the nature and energy of the intermolecular bonds can be quantified. The most stable dimer configuration is typically one that maximizes hydrogen bonding, for instance, forming a cyclic structure with two N-H···O hydrogen bonds. researchgate.net The interaction energy is calculated by subtracting the energies of the individual optimized monomers from the total energy of the optimized dimer, often with a correction for basis set superposition error (BSSE). Theories like Atoms in Molecules (AIM) can be applied to analyze the topology of the electron density, further characterizing the strength and nature of these non-covalent interactions. rsc.org

Bader's Atoms in Molecules (AIM) Theory Applications

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. wikipedia.orgresearchgate.net This approach defines atoms and bonds based on the gradient vector field of the electron density, identifying critical points where this gradient is zero. uni-rostock.de For this compound, AIM analysis is applied to quantify the nature of both intramolecular and intermolecular interactions.

The analysis focuses on Bond Critical Points (BCPs), which are first-order saddle points in the electron density between two interacting nuclei. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between different types of chemical interactions.

Shared Interactions (Covalent Bonds): Characterized by high values of ρ(r) and negative values of ∇²ρ(r), indicating a concentration of electron density between the nuclei.

Closed-Shell Interactions (Non-Covalent Bonds): Include hydrogen bonds, van der Waals forces, and ionic bonds. These are identified by low ρ(r) values and positive ∇²ρ(r) values, which signify a depletion of electron density at the BCP. researchgate.net

In this compound, AIM is particularly useful for characterizing the intramolecular N-H···N hydrogen bond between the urea N-H and the pyridine (B92270) nitrogen, as well as various intermolecular hydrogen bonds (e.g., N-H···O) that stabilize the crystal lattice.

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Interaction Nature |

|---|---|---|---|

| Covalent (e.g., C-N, C=O) | > 0.1 | < 0 | Shared |

| Hydrogen Bond (e.g., N-H···O) | 0.002 - 0.04 | > 0 | Closed-Shell (Electrostatic) |

| Van der Waals | < 0.01 | > 0 | Closed-Shell (Weak) |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and identify weak interactions in three-dimensional space. nih.gov The method is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix reveals and characterizes non-covalent interactions. scielo.org.mx

The resulting 3D plots use a color scale to differentiate interaction types:

Blue Surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green Surfaces: Represent weak, delocalized van der Waals interactions.

Red Surfaces: Signify repulsive interactions, such as steric clashes, in regions of high electron density overlap.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a graphical method used to explore and quantify the various intermolecular interactions that govern molecular crystal packing. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored using a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other close contacts. nih.gov

A complementary tool, the 2D fingerprint plot, is derived from the Hirshfeld surface. It provides a quantitative summary of the different types of intermolecular contacts by plotting the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces. researchgate.netresearchgate.net

For a molecule like this compound, the analysis typically reveals the predominance of specific contacts.

| Intermolecular Contact Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | 40 - 55% | Represents the largest contribution due to the abundance of hydrogen atoms. |

| C···H / H···C | 20 - 35% | Significant contacts involving aromatic and pyridinyl rings. |

| N···H / H···N | 8 - 15% | Crucial for defining hydrogen bonding networks. |

| O···H / H···O | 5 - 12% | Highlights the key N-H···O hydrogen bonds of the urea moiety. |

Analysis of Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound is determined by the rotational barriers around its single bonds, particularly the C-N bonds of the urea bridge. Computational methods, such as Density Functional Theory (DFT), are used to map the potential energy surface (PES) by systematically rotating specific dihedral angles. mdpi.com The energy difference between the stable conformers (energy minima) and the transition states (energy maxima) defines the rotational energy barrier. osti.govscilit.com

For phenylurea and related derivatives, rotation about the C(sp²)-N bond is hindered due to the partial double bond character arising from delocalization of the nitrogen lone pair. This barrier is typically in the range of 8-10 kcal/mol. scilit.com The rotation of the phenyl group itself around the N-C(aryl) bond has a much lower barrier, calculated to be around 2.4 kcal/mol for phenylurea. osti.govscilit.com The conformational landscape of this compound is complex, with multiple low-energy conformations possible, influenced by the formation of intramolecular hydrogen bonds and steric hindrance between the aromatic rings.

| Rotatable Bond | Associated Motion | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Urea C-N (Phenyl side) | Rotation of the phenylamino (B1219803) group | ~8 - 10 |

| Urea C-N (Pyridinyl side) | Rotation of the pyridinylamino group | ~8 - 10 |

| N-C (Phenyl ring) | Rotation of the phenyl ring | ~2 - 3 |

| N-C (Pyridinyl ring) | Rotation of the pyridinyl ring | Variable, depends on conformation |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. derpharmachemica.com Theoretical calculations are widely used to predict the NLO response of molecules. The key parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and first-order non-linear response of the molecule to an external electric field, respectively. nih.gov

Urea is a prototypical molecule used as a reference standard in NLO studies. derpharmachemica.comrasayanjournal.co.in The NLO properties of this compound are expected to be influenced by intramolecular charge transfer (ICT) between the electron-donating and electron-withdrawing parts of the molecule, facilitated by the urea bridge. The presence of the phenyl and pyridinyl rings enhances the π-system, which can lead to a larger hyperpolarizability value compared to urea itself.

| Compound | Mean Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|

| Urea (Reference) | ~3.5 x 10⁻²⁴ | ~0.4 x 10⁻³⁰ |

| This compound (Calculated) | Significantly > Urea | Significantly > Urea |

Values are illustrative and depend on the level of theory and basis set used in the calculation.

Coordination Chemistry and Supramolecular Assemblies

Chelation Properties and Ligand Behavior of Pyridinylureas

The presence of multiple potential donor sites—specifically the pyridyl nitrogen, the urea (B33335) oxygen, and the urea nitrogens—allows for diverse coordination behaviors. However, the 2-pyridyl substitution pattern strongly favors a specific chelation mode.

N-Phenyl-N'-(2-pyridinyl)urea and its derivatives predominantly act as bidentate ligands in the formation of metal complexes. nih.gov The most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the urea group. mdpi.com This N,O-chelation results in the formation of a stable five-membered ring with the metal center. This coordination behavior has been observed in complexes with various transition metals. nih.gov The stability of these metal-urea complexes is attributed to the formation of this favorable chelate ring, which is a common stabilizing feature in coordination chemistry. The resulting structures can vary, with some forming complexes with a 2:1 ligand-to-metal ratio, leading to species such as [M(L)₂Cl]⁺ or [M(L)₂Cl₂]. researchgate.net

The primary donor atoms involved in chelation are the pyridyl nitrogen and the urea's carbonyl oxygen. The pyridyl nitrogen acts as a typical N-donor, forming a coordinate bond with the metal ion. The urea moiety's role is more nuanced. While monodentate N-bound urea complexes are rare, the carbonyl oxygen is a common coordination site for transition metals. nih.gov In the case of 2-pyridyl ureas, this oxygen atom readily participates in forming the five-membered chelate ring with the pyridyl nitrogen, making the N,O-bidentate mode energetically favorable. nih.govmdpi.com The urea N-H groups, while not typically involved in direct coordination to the metal in these N,O-chelates, play a crucial role in the broader supramolecular chemistry of these complexes through hydrogen bonding, particularly in anion recognition. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its analogues is generally straightforward, leading to a variety of coordination compounds with interesting spectroscopic properties.

Transition metal complexes of pyridinylureas are typically prepared through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, copper(II) complexes have been synthesized by mixing ethanol (B145695) or methanol (B129727) solutions of a 2-pyridyl urea derivative and copper(II) chloride. mdpi.com Similarly, complexes of palladium(II) and platinum(II) have been prepared using N-phenyl-N-(2-pyridyl) thiourea (B124793) (a close analogue) and metal salts. researchgate.net The reaction of N-arylureas with PdCl₂ has been shown to yield stable coordination complexes. nih.gov The synthesis of iron(III), cobalt(II), and palladium(II) complexes has also been achieved by reacting the appropriate metal chloride salt with a pyridyl-containing ligand in acetonitrile. iau.ir The stoichiometry of the reactants (ligand-to-metal ratio) can influence the final structure of the complex. mdpi.com

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridinylurea Analogues

| Metal Ion | Ligand Type | Resulting Complex Stoichiometry (Metal:Ligand) | Reference(s) |

|---|---|---|---|

| Copper(II) | 2-Pyridyl Urea | 1:2 | mdpi.comresearchgate.net |

| Palladium(II) | N-phenyl-N-(2-pyridyl) thiourea | 1:2 | researchgate.net |

| Platinum(II) | N-phenyl-N-(2-pyridyl) thiourea | Not specified | researchgate.net |

| Iron(III) | Pyridylcarbonyl-containing ligand | 1:1 | iau.ir |

| Cobalt(II) | Pyridylcarbonyl-containing ligand | 1:1 | iau.ir |

| Nickel(II) | N-phenyl-N′-(2-pyrimidyl) thiourea | Not specified | researchgate.net |

Spectroscopic Signatures of Complex Formation and Coordination Environment

The formation of metal complexes with this compound is confirmed through various spectroscopic techniques, which also provide insight into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center induces characteristic shifts in the IR spectrum. A shift in the C=O stretching frequency of the urea group is a key indicator of the oxygen atom's involvement in bonding. Similarly, changes in the vibration bands associated with the pyridine ring confirm the participation of the pyridyl nitrogen in coordination. iau.irresearchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry around the metal ion. For transition metal complexes, the appearance of d-d transition bands in the visible region is characteristic of the coordination environment. For example, the electronic spectrum of a Co(II) complex showing a band around 15152 cm⁻¹ can be attributed to a tetrahedral geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are particularly useful for characterizing diamagnetic complexes, such as those of palladium(II) and platinum(II). researchgate.net Changes in the chemical shifts of the protons on the pyridine ring and the N-H protons of the urea upon complexation can elucidate the binding mode.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the composition of the complexes. For example, the spectra of various copper(II) complexes displayed peaks corresponding to ions like [CuL₂Cl]⁺, which helps in determining the structure. mdpi.com

Table 2: Illustrative Spectroscopic Data for Metal Complexes of Pyridinylurea Analogues

| Metal Complex Type | Technique | Key Observation | Interpretation | Reference(s) |

|---|---|---|---|---|

| Co(II) Complex | Electronic Spectra | Band at 15152 cm⁻¹ | A₂ → T₁ transition in tetrahedral geometry | researchgate.net |

| Cu(II) Complexes | HRMS | Peaks for [CuL₂Cl]⁺ ions | Confirms a 1:2 metal-to-ligand structure with a chloride ion | mdpi.com |

| Pd(II)/Pt(II) Complexes | Magnetic Susceptibility | Diamagnetic | Consistent with square planar geometries | researchgate.net |

Anion Recognition and Selective Binding

The urea functional group is a highly effective hydrogen bond donor, making this compound and related compounds excellent candidates for anion receptors. rsc.orgresearchgate.net The efficiency of the urea group as a receptor subunit stems from the presence of two polarized N-H fragments held in a pre-organized conformation. rsc.orgresearchgate.net

These N-H groups can form strong, directional hydrogen bonds with anions. nih.gov This interaction is particularly effective for anions that can accept two parallel hydrogen bonds, such as the oxygen atoms of a carboxylate or an oxoanion. rsc.orgresearchgate.net The binding event can be monitored by techniques like ¹H NMR or UV-Vis spectroscopy, where changes in the chemical shift of the N-H protons or a change in color or fluorescence upon the addition of an anion indicate complex formation. nih.govacs.org The selectivity of these receptors can be tuned by modifying their structure, allowing them to adapt to the specific size and geometry of different anions. acs.org In some systems, the pyridyl group can also participate, either by being protonated to interact with an anion or by coordinating to a metal center, which then works in concert with the urea group to bind an anion. acs.org

Design Principles for Pyridine-Urea Based Anion Receptors

The design of anion receptors based on the pyridine-urea scaffold is a strategic process that leverages key noncovalent interactions. The primary goal is to create a host molecule with a cavity or binding site that is structurally and electronically complementary to a specific target anion.

Key design principles include:

Preorganization : The receptor's structure is often rigidified to minimize the entropic penalty upon binding. The pyridine group contributes to this rigidity. researchgate.net

Hydrogen-Bond Donors : The two N-H groups of the urea moiety are excellent hydrogen-bond donors. Their acidic nature is crucial for interacting with anionic guests. acs.orgresearchgate.net The arrangement of these donors can be tailored to match the geometry of the target anion, such as tetrahedral oxyanions or linear halides.

Electronic Tuning : The electron-withdrawing or donating properties of substituents on the phenyl and pyridinyl rings can be modified to tune the acidity of the urea N-H protons, thereby modulating the strength of the anion interaction.

Geometric Complementarity : The spatial arrangement of the urea and pyridine groups creates a specific three-dimensional binding pocket. Steric factors are engineered to ensure that the receptor preferentially binds anions of a particular size and shape. acs.org

The urea group is an especially attractive component because its two N-H groups can form a bidentate hydrogen-bonding interaction with a single acceptor atom or bridge two adjacent atoms in a polyatomic anion. acs.org The pyridine unit not only provides an additional binding site through its nitrogen atom but also helps to orient the urea donors for effective anion recognition. researchgate.netosti.gov

Mechanisms of Anion-Host Interactions

The binding of an anion by a pyridine-urea host like this compound is governed by a combination of noncovalent interactions. The primary mechanism is hydrogen bonding, where the urea N-H groups act as donors and the anion acts as an acceptor.

The interaction can be described as a bifurcated hydrogen bond, where both urea protons interact with the anion. This creates a stable six-membered chelate-like ring when binding a single atom or a larger ring system with polyatomic anions. acs.orgrsc.org The strength of this interaction is directly related to the acidity of the N-H protons and the basicity of the anion. researchgate.net

In addition to hydrogen bonding, other forces contribute to the stability of the host-guest complex:

Electrostatic Interactions : Cationic receptors, formed by protonating the pyridine nitrogen, can interact with anions through strong electrostatic attraction. researchgate.net

Anion-π Interactions : The electron-deficient π-system of the pyridinium (B92312) ring or an electronically modified phenyl ring can interact favorably with anions. osti.gov

| Interaction Type | Key Moieties Involved | Description |

| Hydrogen Bonding | Urea (N-H), Anion | The primary binding force, where the two N-H groups of the urea donate hydrogen bonds to the anion. acs.orgresearchgate.net |

| Electrostatic Attraction | Protonated Pyridine (N+), Anion | Occurs in acidic conditions where the pyridine nitrogen is protonated, creating a strong charge-charge interaction. researchgate.net |

| Anion-π Interactions | Aromatic Rings (Phenyl, Pyridinyl), Anion | An electrostatic interaction between the negatively charged anion and the quadrupole moment of the aromatic rings. osti.gov |

| Chelation | Urea and Pyridine Groups | Cooperative binding of the anion by multiple sites on the receptor molecule, leading to enhanced stability. rsc.org |

Specificity and Selectivity in Anion Complexation

Achieving high selectivity for a specific anion over others is a central challenge in receptor design. For pyridine-urea hosts, selectivity is dictated by how well the receptor's binding site matches the anion's properties.

Factors influencing selectivity include:

Size and Shape Complementarity : A rigid receptor with a well-defined cavity will preferentially bind an anion that fits snugly, while excluding larger or smaller competitors. acs.org For example, hosts designed with a specific distance between urea groups can selectively bind dicarboxylates of a certain length. researchgate.net

Geometric Arrangement of Binding Sites : The precise positioning of the hydrogen-bond donors determines the preference for anions with specific geometries (e.g., spherical halides vs. planar nitrates vs. tetrahedral sulfates). acs.org

Basicity of the Anion : In aprotic solvents, the binding strength often correlates with the basicity of the anion. Highly basic anions like fluoride (B91410) or acetate (B1210297) typically form stronger complexes than less basic ones like chloride or bromide. researchgate.net

Solvent Effects : The solvent plays a critical role by competing for hydrogen-bonding interactions with both the host and the anion. Selectivity can be significantly altered by changing the solvent polarity and hydrogen-bonding ability.

By systematically modifying the scaffold that connects multiple urea and pyridine units, chemists can create receptors with high selectivity for environmentally or biologically important anions like phosphate, sulfate, or carboxylates. researchgate.netacs.org

Self-Assembly and Supramolecular Architectures

The same intermolecular forces that drive anion recognition also enable this compound and related molecules to self-assemble into larger, ordered supramolecular structures. These architectures are of great interest for the development of new functional materials.

Hydrogen-Bonded Aggregates in Solid and Solution States

Hydrogen bonding is the dominant force directing the self-assembly of urea derivatives. In the solid state, N,N'-disubstituted ureas commonly form a characteristic one-dimensional tape or ribbon motif, where each urea molecule is connected to two neighbors via a pair of N-H···O=C hydrogen bonds, creating a robust R²₂(8) graph set motif. rsc.orgresearchgate.net

However, in this compound, this typical urea tape can be disrupted. The presence of the competing hydrogen-bond acceptor—the pyridine nitrogen—can lead to alternative hydrogen-bonding patterns, such as N-H···N(pyridyl) interactions. acs.org This competition between the urea oxygen and the pyridine nitrogen as hydrogen-bond acceptors results in more complex and varied solid-state architectures. The specific pattern adopted depends on factors like the presence of electron-withdrawing groups and the crystallization solvent. researchgate.netacs.org In some cases, intramolecular C-H···O interactions can weaken the urea oxygen as a hydrogen-bond acceptor, favoring intermolecular bonds to the pyridine nitrogen instead. acs.org

In solution, urea derivatives are known to form aggregates, and the extent of this self-association depends on the concentration and the solvent. Techniques like NMR spectroscopy can be used to study these aggregation processes.

π-π Stacking Interactions in Supramolecular Frameworks

In the crystal lattice, phenyl and pyridinyl rings from adjacent molecules or hydrogen-bonded chains can arrange in either a face-to-face or an offset (slipped-stack) configuration. The geometry of these interactions is influenced by the electrostatic and steric properties of the rings. These stacking forces help to organize the hydrogen-bonded chains or sheets into well-defined 3D frameworks, influencing properties like crystal density and thermal stability. mdpi.com The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking allows for the construction of complex and robust supramolecular materials. nih.gov

Crystal Engineering Approaches for Designing Functional Materials

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For molecules like this compound, crystal engineering approaches aim to control the self-assembly process to produce materials with specific functions.

Strategies in this field include:

Synthon-Based Design : This approach focuses on identifying and utilizing robust and predictable intermolecular interactions, or "supramolecular synthons." For pyridyl ureas, the competition between the N-H···O(urea) and N-H···N(pyridyl) synthons is a key aspect to be controlled. acs.org

Cocrystallization : By crystallizing the pyridyl urea with a second molecule (a coformer), new multicomponent crystals can be formed with novel hydrogen-bonding networks and potentially altered physical properties. Coformers are chosen to form specific, predictable interactions with the urea or pyridine groups.

Solvent Control : The choice of crystallization solvent can have a profound impact on the final crystal structure (polymorphism), as solvent molecules can be included in the lattice or can influence which hydrogen-bonding pattern is favored during nucleation.

Through these approaches, it is possible to engineer materials based on this compound with tailored properties for applications in areas such as nonlinear optics, pharmaceuticals (by creating different polymorphs or cocrystals), and porous materials for separation or catalysis. researchgate.net

Formation of Hydrogels and Ionic Co-crystals from Urea Derivatives

The capacity of urea derivatives to form intricate supramolecular assemblies is a cornerstone of their application in materials science. Through non-covalent interactions, particularly hydrogen bonding, these molecules can self-assemble into higher-order structures such as hydrogels and co-crystals. While specific studies on the hydrogel and ionic co-crystal formation of this compound are not extensively detailed in publicly available literature, the principles governing these phenomena can be thoroughly understood by examining closely related urea derivatives.

Hydrogel Formation in Pyridyl Urea Systems

The formation of hydrogels from low molecular weight gelators (LMWGs) is dependent on a delicate balance of intermolecular forces that allows the gelator molecules to create a three-dimensional network capable of entrapping water. Research into bis(pyridyl urea) compounds reveals that subtle structural modifications can significantly influence or even induce hydrogelation.

A key strategy for inducing hydrogelation in these systems involves the chemical modification of the pyridyl moiety. nih.gov Studies have shown that parent bis(pyridyl urea) compounds linked by flexible hexylene or butylene chains are often insoluble in water. However, upon oxidation of the pyridyl nitrogen to a pyridyl-N-oxide, the resulting compounds gain the ability to form stable hydrogels. nih.govnih.gov This transformation enhances the molecule's hydrophilicity and alters the hydrogen bonding patterns, facilitating the self-assembly process required for gel network formation. nih.gov

The position of the nitrogen atom within the pyridine ring is also critical. For instance, modifying 3-pyridyl moieties to their corresponding N-oxides has been shown to successfully induce hydrogelation, whereas derivatives with 4-pyridyl functionalities may not form gels under similar conditions. nih.gov The stability and properties of these hydrogels can be evaluated by their sol-gel transition temperature (Tgel) and through rheological measurements. nih.gov Furthermore, the presence of salts can influence the gel network, either strengthening it or causing its collapse, highlighting the stimuli-responsive nature of these materials. nih.gov For example, the gel network of certain bis(pyridyl-N-oxide urea) compounds was observed to collapse in the presence of chloride salts of aluminum(III), zinc(II), copper(II), and cadmium(II). nih.gov

Table 1: Gelation Properties of Selected Bis(pyridyl-N-oxide urea) Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Name | Linker | Pyridyl Position | Solvent | Minimum Gelation Concentration (wt%) |

|---|---|---|---|---|

| 1,6-bis(3-(pyridin-3-yl)ureido)hexane N,N'-dioxide | Hexylene | 3-pyridyl | Water | 3.0 |

| 1,4-bis(3-(pyridin-3-yl)ureido)butane N,N'-dioxide | Butylene | 3-pyridyl | Water | 7.0 |

| 1,6-bis(3-(pyridin-4-yl)ureido)hexane N,N'-dioxide | Hexylene | 4-pyridyl | DMSO/Water (1:1 v/v) | 2.0 |

Data derived from studies on bis(pyridyl urea) derivatives, demonstrating the impact of structural modifications on hydrogelation. nih.govnih.gov

Formation of Ionic Co-crystals